(3,5-dibromophenyl)methanethiol
Description
(3,5-Dibromophenyl)methanethiol (C₇H₆Br₂S) is an organosulfur compound featuring a benzene ring substituted with two bromine atoms at the 3 and 5 positions and a methanethiol (-CH₂SH) group at the para position. This compound is structurally distinct due to the electron-withdrawing bromine substituents and the reactive thiol group, which confer unique chemical and biological properties. Bromine atoms enhance lipophilicity and influence electronic effects, while the thiol group enables disulfide bond formation and interactions with biological targets .
Properties
CAS No. |
1935940-52-5 |
|---|---|
Molecular Formula |
C7H6Br2S |
Molecular Weight |
282 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dibromophenyl)methanethiol typically involves the bromination of phenylmethanethiol. One common method includes the reaction of phenylmethanethiol with bromine in the presence of a solvent like acetic acid. The reaction proceeds under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethanethiol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Phenylmethanethiol (C7H8S).
Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.
Scientific Research Applications
(3,5-Dibromophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-dibromophenyl)methanethiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and ability to interact with various molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below compares (3,5-dibromophenyl)methanethiol with key analogs:
| Compound Name | Substituents | Key Features |
|---|---|---|
| This compound | Br (3,5), -CH₂SH | High electronegativity (Br), strong thiol reactivity, potential antimicrobial activity . |
| (3,5-Dimethylphenyl)methanethiol | CH₃ (3,5), -CH₂SH | Electron-donating methyl groups reduce reactivity; weaker biological activity . |
| 2-(4-Fluoro-3,5-dimethylphenyl)ethanethiol | F (4), CH₃ (3,5), -CH₂CH₂SH | Fluorine enhances polarity; ethanethiol chain increases steric hindrance . |
| (3,5-Dichlorothiophen-2-yl)methanol | Cl (3,5), -CH₂OH (thiophene) | Chlorine vs. bromine: lower molecular weight, reduced lipophilicity . |
| (3,5-Difluorophenyl)ethanol | F (3,5), -CH₂CH₂OH | Fluorine substituents increase metabolic stability; ethanol group limits redox activity . |
Key Observations:
- Bromine vs. Halogen Substitutions : Bromine’s larger atomic radius and higher electronegativity compared to chlorine or fluorine enhance van der Waals interactions and lipophilicity, improving membrane permeability in biological systems .
- Thiol vs. Alcohol Groups: The thiol (-SH) group in this compound facilitates covalent bonding with cysteine residues in enzymes, unlike the hydroxyl (-OH) group in analogs like (3,5-dibromophenyl)methanol, which participates in hydrogen bonding .
Physicochemical Properties
Based on analogs such as (3,5-dibromophenyl)methanol and related thiols :
Notes:
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